Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group and a pyrazolone moiety, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
The synthesis of Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazolone ring .
Chemical Reactions Analysis
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The pyrazolone moiety plays a crucial role in its bioactivity by facilitating interactions with active sites of enzymes .
Comparison with Similar Compounds
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be compared with similar compounds such as:
Ethyl 4-fluorobenzoylacetate: This compound also contains a fluorophenyl group but differs in its structural framework.
Ethyl 2-(2-bromo-4-fluorophenyl)acetate: Similar in having a fluorophenyl group, but with a bromine substituent, leading to different reactivity and applications.
This compound stands out due to its unique combination of a pyrazolone ring and a fluorophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C14H15FN2O3 with a molecular weight of 278.28 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.
1. Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A study focused on various pyrazole derivatives found that some showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound ID | MIC (µg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 | Staphylococcus aureus |
10 | 0.25 | E. coli |
13 | 0.30 | Pseudomonas aeruginosa |
2. Anticancer Activity
This compound has shown promise in anticancer studies. A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound exhibited effective growth inhibition, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound ID | Cell Line | IC50 (µM) | Reference Compound |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Doxorubicin |
Compound B | HT29 (Colon) | 10 | Doxorubicin |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was among the top performers against resistant strains of bacteria, demonstrating its potential as a lead compound for further development in antibiotic therapies.
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of this compound involved treating multiple cancer cell lines with varying concentrations over a period of time. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations, highlighting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C13H13FN2O3 |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13FN2O3/c1-2-19-12(17)7-9-8-15-16(13(9)18)11-5-3-10(14)4-6-11/h3-6,8,15H,2,7H2,1H3 |
InChI Key |
HGERWZZKYNPSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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